molecular formula C17H17ClF3N5O B2845241 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea CAS No. 478262-19-0

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea

Cat. No. B2845241
CAS RN: 478262-19-0
M. Wt: 399.8
InChI Key: PMCHYCAHDKCEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea” is a chemical compound with the linear formula C15H9ClF6N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H9ClF6N2O . The CAS Number is 370-51-4 and its Molecular Weight is 382.695 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by its linear formula C15H9ClF6N2O, its CAS Number 370-51-4, and its Molecular Weight 382.695 .

Scientific Research Applications

Urea-Based TRPV1 Antagonists

N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound closely related to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea, has been studied as a potent urea-based TRPV1 antagonist. It shows effectiveness in alleviating chronic pain in rats. Novel analogs have been developed to enrich the structural types of urea-based TRPV1 antagonists, leading to compounds with improved pharmacological profiles (Nie et al., 2020).

Airborne Analyte Detection

4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ), another compound similar to this compound, has been used as a reagent for detecting mono- and diisocyanates in air samples. This demonstrates the potential application of such compounds in environmental monitoring and safety (Vogel & Karst, 2002).

Rho Kinase Inhibition

A scalable synthesis process has been established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound structurally related to this compound, which acts as a Rho kinase inhibitor. This highlights its potential use in treating central nervous system disorders (Wei et al., 2016).

Antiviral Properties

Urea/thiourea derivatives of compounds structurally related to this compound have shown potential as tobacco mosaic virus (TMV) inhibitors. This indicates the usefulness of these derivatives in developing antiviral agents (Nagalakshmamma et al., 2020).

Biological Activity Evaluation

The synthesis and biological activity evaluation of urea, thiourea, sulfonamide, and carbamate derivatives of related compounds suggest diverse biological activities, including antimicrobial and antioxidant properties. This underlines the broad spectrum of potential applications of these compounds in pharmacology (Chandrasekhar et al., 2019).

Biosynthesis and Identification of Metabolites

The biosynthesis and identification of N-oxide/N-glucuronide metabolites of related compounds have been described, highlighting their potential applications in the development of novel antidepressants (Uldam et al., 2011).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the safety and hazards associated with this compound might not be fully known or understood.

properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N5O/c18-14-9-11(17(19,20)21)10-23-15(14)26-7-5-25(6-8-26)13-3-1-12(2-4-13)24-16(22)27/h1-4,9-10H,5-8H2,(H3,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCHYCAHDKCEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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